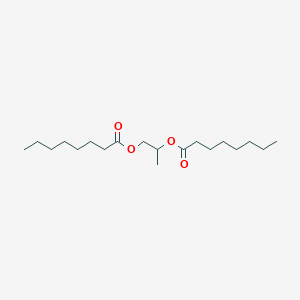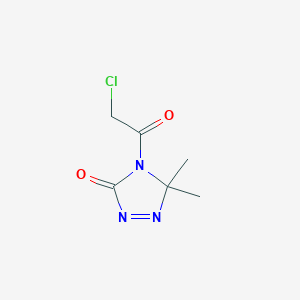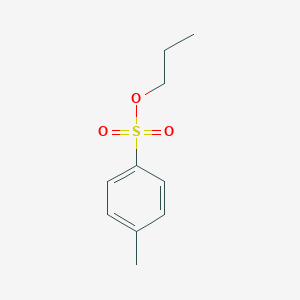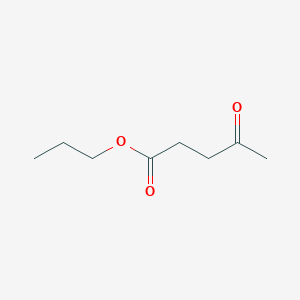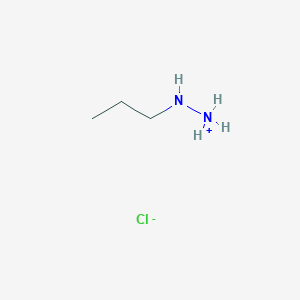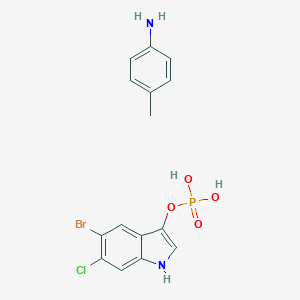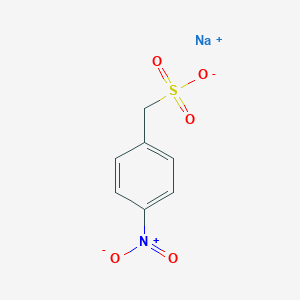
Sodium (4-nitrophenyl)methanesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitro-substituted aromatic compounds can be achieved through various methods. One such method involves the displacement polymerization between bis(4-chloro-3-nitrophenyl) sulfone and anhydrous sodium sulfide in N-methyl-2-pyrrolidone at 200°C, resulting in a nitro-substituted polysulfide sulfone. This polymer is soluble in aprotic solvents and has been characterized using elemental analysis, IR, and 1H-NMR spectroscopies, as well as viscometry .
Molecular Structure Analysis
The molecular structure of N-(4-nitrophenyl)methanesulfonamide (4NPMSA) closely resembles that of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position does not alter the space group, which remains the same as that of PMSA. The N-H hydrogen atom and the methylsulfonyl group are positioned trans to each other across the benzene ring plane, facilitating the availability of the amide hydrogen atom to receptor molecules during biological activity. The molecules are linked into centrosymmetric dimers through N-H...O hydrogen bonds .
Chemical Reactions Analysis
The aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives can be effectively carried out using a combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2. This reaction proceeds under mild and heterogeneous conditions, yielding excellent results. This demonstrates the potential of sodium (4-nitrophenyl)methanesulfonate to act as an oxidizing agent in specific chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium (4-nitrophenyl)methanesulfonate derivatives can be inferred from related compounds. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) forms an ion pair in the crystal structure, where the N-H protons of the protonated TBD molecule are hydrogen-bonded with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, and the structure of the complex in the solid state is well-reflected in its FT-IR spectrum. The complex's behavior in different solvents, such as chloroform and acetonitrile, suggests dissociation and formation of new structures, indicating solvent-dependent properties .
Wissenschaftliche Forschungsanwendungen
Methane Emissions and Environmental Impact
- Mitigation of Methane Emissions : Research on sulfate-containing amendments in rice fields shows a potential mitigation strategy for reducing methane (CH4) emissions. The application of sulfate-containing amendments, such as those based on methanesulfonate salts, can significantly reduce methane emissions, a potent greenhouse gas, from agricultural sources (Denier van der Gon et al., 2001).
Chemical Synthesis and Applications
- Synthesis of Diols : The synthesis and applications of compounds like 1,3-dihydroxynaphthalene highlight the versatility of methanesulfonate derivatives in chemical synthesis. Such compounds play crucial roles in various chemical processes, including dye production and pharmaceutical synthesis, showcasing the utility of methanesulfonate derivatives in organic chemistry (Zhang You-lan, 2005).
Environmental Applications
- Photocatalysis for Pollution Mitigation : The oxidation of sulfur compounds via photocatalysis, involving compounds like methanesulfonates, has been explored for reducing the impact of nauseous sulfur compounds in the environment. Such approaches indicate the potential for methanesulfonate derivatives to be involved in environmental cleanup efforts, highlighting their role in mitigating pollution through advanced oxidative processes (Cantau et al., 2007).
Biotechnological Applications
- Value Addition via Methanotrophs : Research into methanotrophs, bacteria capable of utilizing methane as a carbon source, points to the potential of using methane and possibly methanesulfonate derivatives in biotechnological applications. These include producing single-cell proteins, biopolymers, and other valuable compounds, demonstrating the intersection of microbiology and chemical engineering for sustainable production processes (Strong et al., 2015).
Eigenschaften
IUPAC Name |
sodium;(4-nitrophenyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZUSZBEGNFCDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415653 | |
| Record name | sodium (4-nitrophenyl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (4-nitrophenyl)methanesulfonate | |
CAS RN |
36639-50-6 | |
| Record name | sodium (4-nitrophenyl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (4-nitrophenyl)methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


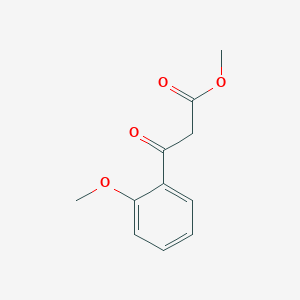

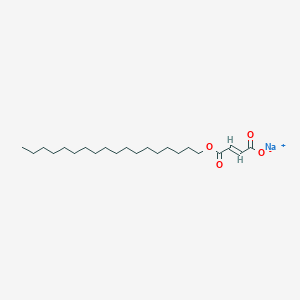
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
